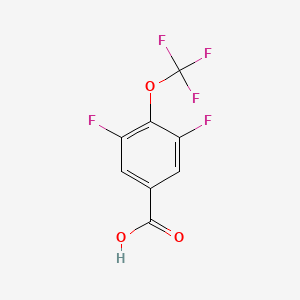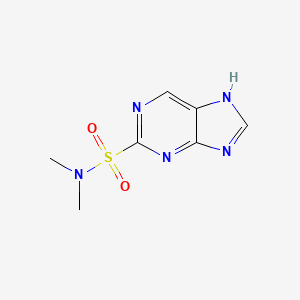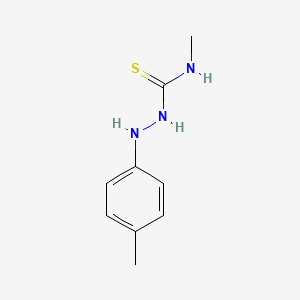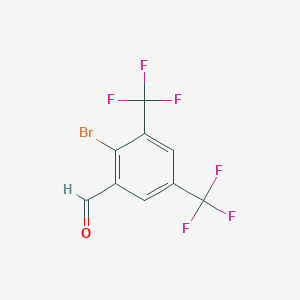![molecular formula C15H15NO3S B14003220 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol CAS No. 35717-55-6](/img/structure/B14003220.png)
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is an organic compound that features both a methylsulfanyl group and a nitrophenyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol typically involves the reaction of 2-(Methylsulfanyl)benzaldehyde with 4-nitrobenzylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to a reduction process using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products Formed
Oxidation: 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanone.
Reduction: 1-[2-(Methylsulfanyl)phenyl]-2-(4-aminophenyl)ethanol.
Substitution: 1-[2-(Halophenyl)phenyl]-2-(4-nitrophenyl)ethanol.
Aplicaciones Científicas De Investigación
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The methylsulfanyl group may also contribute to the compound’s overall reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Methylsulfanyl)phenyl]-2-(4-aminophenyl)ethanol
- 1-[2-(Ethylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol
- 1-[2-(Methylsulfanyl)phenyl]-2-(4-chlorophenyl)ethanol
Uniqueness
1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol is unique due to the combination of the methylsulfanyl and nitrophenyl groups, which impart distinct chemical and biological properties
Propiedades
Número CAS |
35717-55-6 |
|---|---|
Fórmula molecular |
C15H15NO3S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-(2-methylsulfanylphenyl)-2-(4-nitrophenyl)ethanol |
InChI |
InChI=1S/C15H15NO3S/c1-20-15-5-3-2-4-13(15)14(17)10-11-6-8-12(9-7-11)16(18)19/h2-9,14,17H,10H2,1H3 |
Clave InChI |
IOVYVDMJYMOOGC-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C(CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)


![n-{4-[(4-Nitrophenyl)sulfonyl]phenyl}-2-(piperidin-1-yl)acetamide](/img/structure/B14003145.png)



![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![N'2-(2-Chlorobenzoyl)-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14003180.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)



![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
